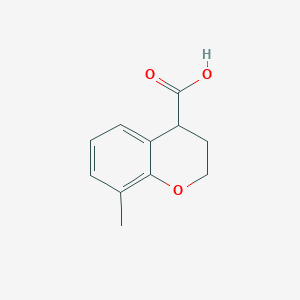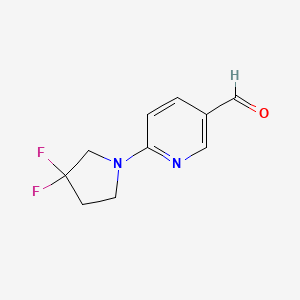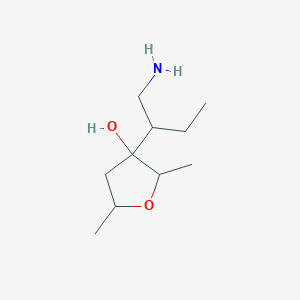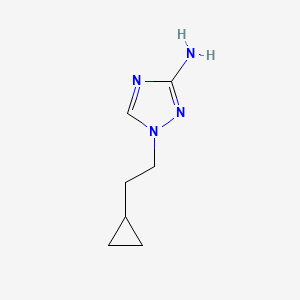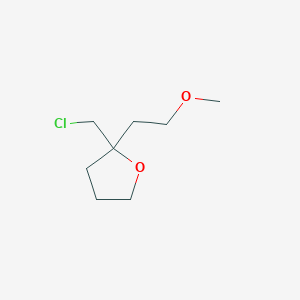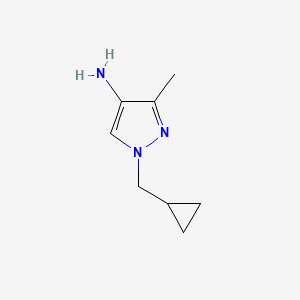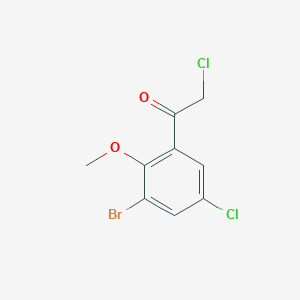![molecular formula C12H12O3 B13175234 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by its unique cyclopropane ring fused to an indene structure, which is further functionalized with a methoxy group and a carboxylic acid group . It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.
Indene Formation: The next step involves the formation of the indene structure through a series of cyclization reactions.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a chlorine atom instead of a methoxy group.
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound lacks the methoxy group and has a simpler structure.
Uniqueness
The presence of the methoxy group in 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for the synthesis of various derivatives and for studying its biological activities .
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-methoxy-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-15-7-3-2-6-4-9-10(8(6)5-7)11(9)12(13)14/h2-3,5,9-11H,4H2,1H3,(H,13,14) |
Clé InChI |
DAOJUBAYNXYAES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC3C2C3C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


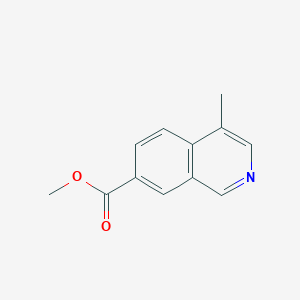
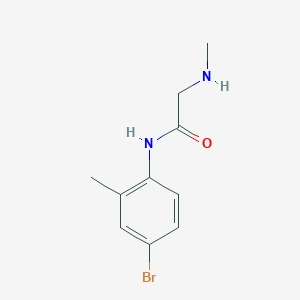
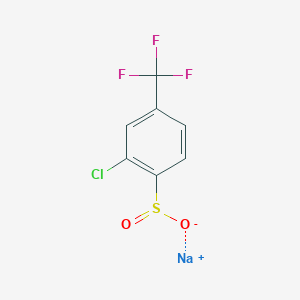


![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
